molecular formula C11H21BrO B13303995 1-(Bromomethyl)-4-tert-butylcyclohexan-1-ol

1-(Bromomethyl)-4-tert-butylcyclohexan-1-ol

Cat. No.: B13303995
M. Wt: 249.19 g/mol
InChI Key: SPJDFKPNLSYINP-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-tert-butylcyclohexan-1-ol is an organic compound characterized by a bromomethyl group attached to a cyclohexane ring, which also bears a tert-butyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-tert-butylcyclohexan-1-ol typically involves the bromination of 4-tert-butylcyclohexanol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would require stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-tert-butylcyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products:

  • Substituted cyclohexane derivatives (from nucleophilic substitution).
  • Ketones or carboxylic acids (from oxidation).
  • 4-tert-butylcyclohexanol (from reduction).

Comparison with Similar Compounds

    1-(Chloromethyl)-4-tert-butylcyclohexan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    4-tert-Butylcyclohexanol: Lacks the bromomethyl group.

    1-(Bromomethyl)cyclohexane: Lacks the tert-butyl and hydroxyl groups.

Uniqueness: 1-(Bromomethyl)-4-tert-butylcyclohexan-1-ol is unique due to the presence of both a bromomethyl group and a tert-butyl group on the cyclohexane ring, along with a hydroxyl group. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and industrial applications .

Properties

Molecular Formula

C11H21BrO

Molecular Weight

249.19 g/mol

IUPAC Name

1-(bromomethyl)-4-tert-butylcyclohexan-1-ol

InChI

InChI=1S/C11H21BrO/c1-10(2,3)9-4-6-11(13,8-12)7-5-9/h9,13H,4-8H2,1-3H3

InChI Key

SPJDFKPNLSYINP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(CBr)O

Origin of Product

United States

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